Ethyl 2,3-dimethylbenzoate
Overview
Description
Ethyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2,3-dimethylbenzoic acid and ethanol. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dimethylbenzoate is typically synthesized through an esterification reaction. The process involves the reaction of 2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction mixture is heated to facilitate the esterification process, and the product is then separated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dimethylbenzoate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 2,3-dimethylbenzoic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Hydrolysis: 2,3-dimethylbenzoic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Ethyl 2,3-dimethylbenzoate has several applications in scientific research:
Mechanism of Action
Ethyl 2,3-dimethylbenzoate can be compared with other similar esters, such as ethyl benzoate and ethyl 3,5-dimethylbenzoate .
Ethyl Benzoate: Unlike this compound, ethyl benzoate does not have methyl groups on the benzene ring, which can influence its reactivity and physical properties.
Ethyl 3,5-dimethylbenzoate: This compound has methyl groups at different positions on the benzene ring, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of methyl groups at the 2 and 3 positions on the benzene ring in this compound imparts unique steric and electronic effects, making it distinct from other esters and influencing its reactivity and applications .
Comparison with Similar Compounds
- Ethyl benzoate
- Ethyl 3,5-dimethylbenzoate
- Ethyl 4-methylbenzoate
This comprehensive overview provides detailed insights into ethyl 2,3-dimethylbenzoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2,3-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZCBIBAAUBMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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